2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O2/c1-13-12-18(27-14-6-8-15(30-2)9-7-14)28-21(26-13)25-11-10-24-20(29)19-16(22)4-3-5-17(19)23/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFUFVHZENDMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(C=CC=C2F)F)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrimidine ring with the benzamide core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the coupling and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: A simpler analog with similar fluorine substitutions but lacking the pyrimidine ring.
4-methoxy-N-(2-(pyrimidin-2-yl)amino)benzamide: A compound with a similar structure but different substitution pattern.
Uniqueness
2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide is unique due to its combination of fluorine substitutions and the presence of a methoxyphenyl group. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C17H20F2N4O
- Molecular Weight : 342.37 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 6
These properties suggest that the compound may have favorable pharmacokinetic profiles, which are crucial for therapeutic applications.
The compound is hypothesized to act primarily as an inhibitor of certain kinases, particularly those involved in cell proliferation and survival pathways. The presence of the pyrimidine moiety is often associated with kinase inhibitory activity, which can lead to significant antitumor effects.
Antitumor Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit potent antitumor activities. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A notable example includes:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | CDK2 | 0.004 | HCT116 |
| Compound B | CDK9 | 0.009 | HCT116 |
These compounds induce cell cycle arrest and apoptosis through modulation of key regulatory proteins involved in cell proliferation and survival pathways .
Case Studies
-
Study on CDK Inhibition :
A study investigating the effects of a related compound on CDK2 and CDK9 revealed that it significantly inhibited both kinases, leading to G2/M phase arrest in HCT116 cells. The study reported an oral bioavailability of 86.7% in rats, indicating potential for clinical application . -
Toxicity Assessment :
In vivo studies indicated that while the compound effectively inhibited tumor growth in xenograft models, it exhibited minimal toxicity to normal tissues, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the efficacy of This compound , it is useful to compare it with other known inhibitors:
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound X | CDK1 | 0.005 | High |
| Compound Y | CDK2/9 | 0.004 / 0.009 | Moderate |
| This Compound | Unknown Kinase(s) | TBD | TBD |
This table highlights the potential of this compound as a competitive alternative to existing therapies targeting similar pathways.
Q & A
Basic Synthesis: What are the key synthetic routes and critical reaction conditions for synthesizing 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide?
Answer:
The synthesis involves multi-step organic reactions. A common approach includes:
Core Formation : Reacting 2,6-difluoroaniline with benzoyl chloride to form the benzamide backbone under controlled temperatures (40–60°C) in anhydrous dichloromethane .
Pyrimidine Substitution : Coupling the intermediate with a 4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-amine derivative. This step employs nucleophilic aromatic substitution (SNAr) using potassium carbonate as a base in DMF at 80°C .
Final Amidation : Introducing the ethylamino linker via carbodiimide-mediated coupling (e.g., EDC/HOBt) in THF .
Critical Reagents : Benzoyl chloride, potassium carbonate, EDC/HOBt. Yield optimization requires strict anhydrous conditions and inert atmospheres .
Structural Analysis: Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
Answer:
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .
- NMR Spectroscopy : NMR confirms fluorine positions, while NMR identifies methyl and methoxy groups (e.g., δ 2.3 ppm for CH, δ 3.8 ppm for OCH) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: 383.4 g/mol) .
- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water gradient) .
Biological Activity Assessment: What methodologies are used to evaluate its potential as a kinase inhibitor or enzyme modulator?
Answer:
- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to measure IC values. Fluorine atoms enhance binding via hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to target proteins .
- Cell-Based Assays : Anti-proliferation studies in cancer lines (e.g., MCF-7) using MTT assays. Dose-response curves (1–100 µM) identify EC .
Mechanistic Studies: How can researchers investigate its interaction with molecular targets like DNA or enzymes?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., pyrimidine derivatives in kinase domains) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
- Fluorescence Quenching : Tryptophan fluorescence in enzymes (e.g., thymidylate synthase) quantifies binding affinity changes .
Solubility and Stability Optimization: What strategies improve bioavailability for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the benzamide group for hydrolytic activation in physiological conditions .
- pH Stability Testing : Assess degradation in buffers (pH 1–9) over 72 hours. LC-MS identifies major degradation products (e.g., hydrolysis of the ethylamino linker) .
Data Contradictions: How should discrepancies in reported biological activity across studies be resolved?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage numbers) .
- Orthogonal Validation : Repeat key experiments using SPR (binding) and Western blotting (downstream signaling) .
- Structural Reanalysis : Verify compound identity via NMR to rule out batch-specific impurities .
Environmental Impact: What methodologies assess its environmental persistence and ecotoxicity?
Answer:
- OECD 301F Test : Measure biodegradability in activated sludge over 28 days .
- Daphnia magna Acute Toxicity : 48-hour EC tests in freshwater .
- LC-MS/MS Quantification : Detect residues in soil/water samples (LOQ: 0.1 ppb) using solid-phase extraction .
Theoretical Frameworks: How can researchers link studies on this compound to broader medicinal chemistry theories?
Answer:
- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., fluorine vs. methoxy groups) to Hansch parameters (π, σ) .
- Free-Wilson Analysis : Deconstruct contributions of the pyrimidine and benzamide moieties to bioactivity .
- Kinetic Theory : Relate binding kinetics (ITC/SPR data) to in vivo efficacy using PK/PD models .
Experimental Design: What are best practices for designing pharmacological studies (e.g., dose ranges, controls)?
Answer:
- Dose Selection : Use 3–5 log-scale concentrations based on in vitro IC (e.g., 1–100 mg/kg for murine models) .
- Positive Controls : Include benchmark inhibitors (e.g., imatinib for kinase studies) .
- Blinded Analysis : Randomize animal cohorts and use automated image analysis to reduce bias .
Advanced Modifications: What structural modifications are suggested to enhance target selectivity or reduce off-target effects?
Answer:
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with a 4-aminopyridine to improve solubility and H-bonding .
- Stereochemical Optimization : Introduce chiral centers at the ethylamino linker (R/S isomers) and compare activity via chiral HPLC .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
